2-fluoro-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
2-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a fluorine atom attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed cyanation/reduction sequence can be employed to introduce the aminomethyl moiety, followed by regioselective chlorination and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-fluoro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
2-fluoro-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to a pyridine ring, exhibiting different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-fluoro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H |
InChI Key |
HARCLHZFTRRWLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)F)N=C1 |
Origin of Product |
United States |
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